molecular formula C20H25N3O3S B10966246 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B10966246
M. Wt: 387.5 g/mol
InChI Key: VYULVIFDQMMQQR-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound with the molecular formula C20H25N3O3S and a molecular weight of 387.5 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the piperazine ring.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to the presence of both the benzenesulfonyl and acetamide groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the piperazine ring differentiates it from other similar compounds and contributes to its unique biological activities.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C20H25N3O3S/c1-17(18-8-4-2-5-9-18)21-20(24)16-22-12-14-23(15-13-22)27(25,26)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,21,24)

InChI Key

VYULVIFDQMMQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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